molecular formula C18H18N4O4 B4891408 1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone

1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B4891408
M. Wt: 354.4 g/mol
InChI Key: MHBGBYNWVRXHEA-UHFFFAOYSA-N
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Description

1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone is a synthetic organic compound that features a pyrazole ring fused with a pyridine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the pyrazole ring.

    Introduction of the Pyridine Ring: Coupling the pyrazole intermediate with a pyridine derivative under specific conditions.

    Attachment of the Nitrophenyl Group: Using a nitration reaction to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-phenylethanone: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-aminophenyl)ethanone: Contains an amino group instead of a nitro group, which may enhance its reactivity in certain substitution reactions.

Uniqueness

1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of both a nitrophenyl group and a hydroxyl group on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-2-15-12-18(24,14-7-9-19-10-8-14)21(20-15)17(23)11-13-3-5-16(6-4-13)22(25)26/h3-10,24H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGBYNWVRXHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone
Reactant of Route 2
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone
Reactant of Route 3
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone
Reactant of Route 4
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone
Reactant of Route 5
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone

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